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Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

Cat. No.: B111802

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of (4-Aminopyridin-3-yl)methanol and its derivatives. This class of compounds holds
significant interest in medicinal chemistry due to the versatile reactivity of the aminopyridine
core, which serves as a scaffold for the development of novel therapeutic agents.

Introduction

(4-Aminopyridin-3-yl)methanol is a valuable building block in pharmaceutical and chemical
research. The presence of a primary amino group, a hydroxyl group, and a pyridine ring allows
for a wide range of chemical modifications, making it an ideal starting material for the synthesis
of diverse compound libraries. These derivatives are being explored for their potential in
various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (4-Aminopyridin-
3-yl)methanol, is provided below.
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Property Value Reference
Molecular Formula CeHsN20 [1]
Molecular Weight 124.14 g/mol [1]

CAS Number 138116-34-4 2]

Purity =2 97% [2]
Appearance Not specified

Storage Conditions Room temperature [2]

Synthetic Pathways

The synthesis of (4-Aminopyridin-3-yl)methanol can be approached through various
synthetic routes. A common and effective strategy involves a multi-step synthesis starting from
readily available pyridine derivatives. One such plausible pathway begins with 4-aminopyridine-
3-carboxylic acid, which is first esterified and then reduced to the desired alcohol.

Step 1: Esterification Step 2: Reduction

MeOH, H+ \ 1. LIAIH4, THF (
(4-Aminopyridine—3—carboxylic acid)—>(Methyl 4-aminopyridine-3-carboxylate ) 2. H20 workup k(4-Aminopyridin-3-yl)methanoD

Click to download full resolution via product page
Caption: Proposed two-step synthesis of (4-Aminopyridin-3-yl)methanol.

An alternative approach for the reduction of the ester to the alcohol can be performed using
sodium borohydride, which is a milder reducing agent.

[Methyl 4-aminopyridine-3-carboxylate) NaBH4, MeOH/THF >[(4-Aminopyridin-3-y|)methanolj
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Caption: Alternative reduction step using Sodium Borohydride.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (4-Aminopyridin-3-
yl)methanol.

Protocol 1: Esterification of 4-Aminopyridine-3-
carboxylic Acid

This protocol describes the conversion of 4-aminopyridine-3-carboxylic acid to its methyl ester.
Materials:

e 4-Aminopyridine-3-carboxylic acid

e Methanol (MeOH), anhydrous

 Sulfuric acid (H2S0Oa4), concentrated

e Sodium bicarbonate (NaHCO3), saturated solution
e Dichloromethane (DCM)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

 Rotary evaporator

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b111802?utm_src=pdf-body-img
https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

To a solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per
gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

o Heat the reaction mixture to reflux and maintain for 4-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and remove the methanol
under reduced pressure.

o Neutralize the residue with a saturated solution of sodium bicarbonate.

o Extract the aqueous layer with dichloromethane (3 x 20 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to obtain the crude methyl 4-aminopyridine-3-carboxylate.

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of Methyl 4-Aminopyridine-3-
carboxylate to (4-Aminopyridin-3-yl)methanol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol
using Lithium Aluminium Hydride (LiAIHa4).

Materials:

e Methyl 4-aminopyridine-3-carboxylate

Lithium Aluminium Hydride (LiAIH4)

Anhydrous Tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na2SOa4-10H20)

Anhydrous sodium sulfate (Na2S0a)
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Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Inert atmosphere (Nitrogen or Argon)
Ice bath

Filter funnel and filter paper

Procedure:

In a dry round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride
(1.5 - 2.0 eq) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous THF and add it
dropwise to the LiAlH4 suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential
addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser
workup).

Alternatively, quench by the careful, portion-wise addition of sodium sulfate decahydrate until
the grey precipitate turns white and the solution becomes clear.

Filter the resulting precipitate and wash it thoroughly with THF.

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield (4-Aminopyridin-3-yl)methanol.
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e The crude product can be purified by recrystallization or column chromatography.

Characterization Data

The synthesized (4-Aminopyridin-3-yl)methanol should be characterized to confirm its

identity and purity. Typical characterization data are provided below.

Analysis Expected Results

Peaks corresponding to aromatic protons, the
1H NMR methylene protons of the methanol group, and

the amine and hydroxyl protons.

Resonances for the pyridine ring carbons and
13C NMR

the methylene carbon.

Mass Spec (MS)

A molecular ion peak corresponding to the

calculated molecular weight (m/z = 124.14).

Infrared (IR)

Characteristic absorptions for N-H and O-H
stretching, C-N and C-O stretching, and

aromatic C-H bending.

Applications in Drug Discovery

(4-Aminopyridin-3-yl)methanol serves as a versatile scaffold for the synthesis of a variety of

derivatives with potential biological activities. The amino and hydroxyl groups provide

convenient handles for derivatization, allowing for the exploration of structure-activity

relationships (SAR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis of (4-Aminopyridin-3-yl)methanol Derivatives:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111802#synthesis-of-4-aminopyridin-3-yl-methanol-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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